(E)-ethyl 5-(((dimethylamino)methylene)amino)-1-(4-methylquinolin-2-yl)-1H-pyrazole-4-carboxylate
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Overview
Description
(E)-Ethyl 5-(((dimethylamino)methylene)amino)-1-(4-methylquinolin-2-yl)-1H-pyrazole-4-carboxylate is a synthetic organic compound known for its complex structure and potential applications in various fields such as medicinal chemistry and materials science. This compound features a pyrazole ring fused with a quinoline moiety, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-ethyl 5-(((dimethylamino)methylene)amino)-1-(4-methylquinolin-2-yl)-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazole Ring: This step often involves the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters under acidic or basic conditions.
Quinoline Attachment: The quinoline moiety can be introduced through a condensation reaction with an appropriate aldehyde or ketone.
Dimethylamino Methylene Group Addition:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the pyrazole ring or the quinoline moiety, often using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the pyrazole or quinoline rings, facilitated by reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced pyrazole or quinoline derivatives.
Substitution: Alkylated or acylated pyrazole or quinoline derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry for the development of metal complexes.
Biology and Medicine:
- Potential applications in drug discovery due to its unique structure, which can interact with various biological targets.
- Investigated for its antimicrobial and anticancer properties.
Industry:
- Utilized in the development of advanced materials, such as organic semiconductors or dyes.
Mechanism of Action
The mechanism of action of (E)-ethyl 5-(((dimethylamino)methylene)amino)-1-(4-methylquinolin-2-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the pyrazole ring can form hydrogen bonds with amino acid residues in proteins, affecting their function and activity.
Comparison with Similar Compounds
(E)-Ethyl 5-(((dimethylamino)methylene)amino)-1-(quinolin-2-yl)-1H-pyrazole-4-carboxylate: Lacks the 4-methyl group on the quinoline ring.
(E)-Ethyl 5-(((dimethylamino)methylene)amino)-1-(4-chloroquinolin-2-yl)-1H-pyrazole-4-carboxylate: Contains a chlorine atom instead of a methyl group on the quinoline ring.
Uniqueness:
- The presence of the 4-methyl group on the quinoline ring in (E)-ethyl 5-(((dimethylamino)methylene)amino)-1-(4-methylquinolin-2-yl)-1H-pyrazole-4-carboxylate enhances its lipophilicity and potentially its biological activity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
ethyl 5-[(E)-dimethylaminomethylideneamino]-1-(4-methylquinolin-2-yl)pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-5-26-19(25)15-11-21-24(18(15)20-12-23(3)4)17-10-13(2)14-8-6-7-9-16(14)22-17/h6-12H,5H2,1-4H3/b20-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZOUAVYHKINGZ-UDWIEESQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC3=CC=CC=C3C(=C2)C)N=CN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC3=CC=CC=C3C(=C2)C)/N=C/N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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